N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine is an organic compound that features a furan ring substituted with a chlorophenyl group and an amine group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorophenyl group, often using a Friedel-Crafts acylation reaction.
Attachment of the amine group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for reduction reactions.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Amides or other substituted amine derivatives.
Scientific Research Applications
{[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of {[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
{[5-(2-bromophenyl)furan-2-yl]methyl}(3-methylbutyl)amine: Similar structure but with a bromine atom instead of chlorine.
{[5-(2-fluorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine: Similar structure but with a fluorine atom instead of chlorine.
{[5-(2-methylphenyl)furan-2-yl]methyl}(3-methylbutyl)amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in {[5-(2-chlorophenyl)furan-2-yl]methyl}(3-methylbutyl)amine imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C16H20ClNO |
---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H20ClNO/c1-12(2)9-10-18-11-13-7-8-16(19-13)14-5-3-4-6-15(14)17/h3-8,12,18H,9-11H2,1-2H3 |
InChI Key |
MTGRWZIVPBOXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.